molecular formula C21H14ClNO3S2 B4576634 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4576634
M. Wt: 427.9 g/mol
InChI Key: LPDGDEYQTPGUII-UNOMPAQXSA-N
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Description

5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H14ClNO3S2 and its molecular weight is 427.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.0103633 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

  • A study by Benneche et al. (2011) explored the synthesis of similar thiophenones and tested their capacity to reduce biofilm formation by marine bacteria, highlighting their potential as antimicrobial agents (Benneche et al., 2011).

Structural Analysis and Docking Studies

  • Research by Al-Hourani et al. (2015) focused on the crystal structure and docking studies of tetrazole derivatives, which is relevant for understanding molecular interactions and potential applications in drug development (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Activities

  • A study by B'Bhatt and Sharma (2017) synthesized novel compounds similar to the chemical , demonstrating significant antibacterial and antifungal activities (B'Bhatt & Sharma, 2017).

Catalytic Properties in Organic Reactions

  • Kandeel and Youssef (2001) examined the reactions of related thiazolidines with nitrile oxides, suggesting their utility in organic synthesis (Kandeel & Youssef, 2001).

Anticancer Activity

  • Chandrappa et al. (2009) synthesized thiazolidinone derivatives and evaluated their cytotoxicity and induction of apoptosis in human leukemia cells, indicating potential applications in cancer research (Chandrappa et al., 2009).

Molecular Structure Analysis

  • Studies like the one by Shoair et al. (2017) on azo-rhodanine ruthenium(III) complexes and structural analysis can provide insights into the chemical properties and potential uses of similar compounds (Shoair et al., 2017).

Properties

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3S2/c1-25-16-7-5-15(6-8-16)23-20(24)19(28-21(23)27)12-17-9-10-18(26-17)13-3-2-4-14(22)11-13/h2-12H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDGDEYQTPGUII-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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